4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide
Description
This compound features a benzothiazole core substituted at position 6 with an N-linked benzamide moiety. The benzamide is further functionalized with a 3,5-dimethylpiperidinyl sulfonyl group, while the benzothiazole’s position 2 bears a methylsulfanyl substituent. Though direct biological data for this compound are absent in the provided evidence, its structural features align with benzothiazole derivatives known for anticancer activity (e.g., apoptosis induction) .
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S3/c1-14-10-15(2)13-25(12-14)31(27,28)18-7-4-16(5-8-18)21(26)23-17-6-9-19-20(11-17)30-22(24-19)29-3/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZGGHCIAPOYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=C(S4)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Methylsulfanyl Group: The benzothiazole intermediate can be further functionalized by introducing a methylsulfanyl group using methyl iodide and a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a cyclization reaction involving a suitable diamine and a ketone or aldehyde.
Attachment of the Sulfonyl Group: The piperidine ring can be sulfonylated using a sulfonyl chloride reagent.
Coupling with Benzamide: Finally, the sulfonylated piperidine can be coupled with a benzamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonyl and benzothiazole groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structure.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and benzothiazole groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Structural and Functional Insights:
Core Structure Variations: The target compound and PB11 share a benzothiazole core, whereas the patent compound incorporates a pyrido-pyrimidinone scaffold. The herbicide uses a simpler benzamide backbone. Benzothiazoles are often prioritized for anticancer applications due to their ability to intercalate DNA or modulate apoptosis pathways .
Substituent Effects :
- The methylsulfanyl group in the target compound contrasts with PB11’s bulkier (3,5-dimethyloxazol-4-yl)methylsulfanyl substituent. Smaller substituents may enhance membrane permeability, while larger groups could improve target specificity .
- The 3,5-dimethylpiperidinyl sulfonyl group in the target compound likely improves solubility and metabolic stability compared to PB11’s 4-oxocyclohexane carboxamide , which may confer conformational rigidity .
Biological Activity: PB11’s 4-oxocyclohexane carboxamide is linked to apoptosis via PI3K/AKT pathway inhibition, suggesting that the target compound’s sulfonyl-piperidine group could modulate similar pathways with distinct pharmacokinetics . The herbicide demonstrates that benzamide derivatives with tetrazolyl and trifluoromethyl groups are effective in non-mammalian systems, highlighting the diversity of applications within this structural class .
Biological Activity
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various cancer models, and relevant case studies.
- Molecular Formula : C27H33N3O3S2
- Molecular Weight : 511.6992 g/mol
- CAS Number : 6260-78-2
The compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cancer cell proliferation and survival. The sulfonamide group is known to interact with various biological targets, potentially leading to apoptosis in malignant cells.
Biological Activity Overview
Research indicates that this compound possesses significant cytotoxic properties against various cancer cell lines. Below are some key findings:
Cytotoxicity Studies
-
Colon Cancer Models :
- The compound was tested against human colon cancer cell lines (HCT116 and HT29). It demonstrated potent cytotoxicity with IC50 values below 4 µM for several derivatives, indicating strong anti-cancer potential .
- A comparative study showed that certain analogs had IC50 values lower than 1 µM, emphasizing their effectiveness against these cancer types .
- Oral Squamous Cell Carcinomas (OSCC) :
Mechanistic Insights
The biological activity of the compound is characterized by:
- Induction of Apoptosis : The activation of caspase pathways was observed, leading to programmed cell death in treated cancer cells.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels were noted in treated cells, contributing to oxidative stress and subsequent apoptosis .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound and its analogs:
| Study | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Study 1 | HCT116 | < 1 | Potent cytotoxicity observed. |
| Study 2 | HT29 | < 4 | Effective against resistant strains. |
| Study 3 | Ca9-22 | < 2 | Selective toxicity towards malignant cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
